An In-depth Technical Guide to 2,2-dimethyl-3-morpholin-4-ylpropanal
An In-depth Technical Guide to 2,2-dimethyl-3-morpholin-4-ylpropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-dimethyl-3-morpholin-4-ylpropanal is a chemical compound with the molecular formula C₉H₁₇NO₂. While its specific biological functions and mechanisms of action are not extensively documented in publicly available scientific literature, its structural components, a dimethylated propanal backbone and a morpholine ring, suggest potential for biological activity. This guide provides a comprehensive overview of the known chemical and physical properties of 2,2-dimethyl-3-morpholin-4-ylpropanal, a plausible synthetic route, and general considerations for its handling and potential research applications. Due to the limited specific data on this compound, this document also explores the broader context of morpholine-containing compounds in drug discovery to offer insights into its potential areas of investigation.
Chemical and Physical Properties
A summary of the known physicochemical properties of 2,2-dimethyl-3-morpholin-4-ylpropanal is presented in Table 1. These data are compiled from various chemical supplier databases and computational predictions.
Table 1: Physicochemical Properties of 2,2-dimethyl-3-morpholin-4-ylpropanal
| Property | Value | Source |
| IUPAC Name | 2,2-dimethyl-3-morpholin-4-ylpropanal | PubChem |
| CAS Number | 23588-51-4 | Sigma-Aldrich[1] |
| Molecular Formula | C₉H₁₇NO₂ | Sigma-Aldrich[1] |
| Molecular Weight | 171.24 g/mol | Sigma-Aldrich[1] |
| Appearance | Solid | Sigma-Aldrich[1] |
| SMILES | O=C([H])C(C)(C)CN1CCOCC1 | Sigma-Aldrich[1] |
| InChI | 1S/C9H17NO2/c1-9(2,8-11)7-10-3-5-12-6-4-10/h8H,3-7H2,1-2H3 | Sigma-Aldrich[1] |
| InChI Key | KVOOZKISXYTWCJ-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| MDL Number | MFCD00457348 | Sigma-Aldrich[1] |
| PubChem CID | 3141996 | PubChem |
| Topological Polar Surface Area | 29.5 Ų | PubChem |
| XLogP3-AA | 0.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Complexity | 151 | PubChem |
Synthesis Methodology
Proposed Experimental Protocol: Mannich Reaction
The proposed synthesis of 2,2-dimethyl-3-morpholin-4-ylpropanal from isobutyraldehyde, formaldehyde, and morpholine is outlined below.
Materials:
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Isobutyraldehyde
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Formaldehyde (37% solution in water)
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Morpholine
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Hydrochloric acid (concentrated)
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Sodium hydroxide solution
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Diethyl ether or other suitable organic solvent
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Anhydrous magnesium sulfate or sodium sulfate
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of isobutyraldehyde and morpholine in a suitable solvent such as ethanol or water.
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Acidification: Cool the mixture in an ice bath and slowly add an equimolar amount of concentrated hydrochloric acid.
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Addition of Formaldehyde: To the cooled and acidified mixture, add an equimolar amount of a 37% aqueous formaldehyde solution dropwise while maintaining the low temperature.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a sodium hydroxide solution.
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Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether.
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Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2,2-dimethyl-3-morpholin-4-ylpropanal.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for 2,2-dimethyl-3-morpholin-4-ylpropanal via the Mannich reaction.
Biological Activity and Potential Signaling Pathways (Hypothetical)
As of this writing, there is no specific information in the public domain regarding the biological activity, mechanism of action, or signaling pathway involvement of 2,2-dimethyl-3-morpholin-4-ylpropanal. The morpholine moiety is, however, a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.
The presence of the morpholine ring can confer favorable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability. Morpholine-containing compounds have been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities, among others.
Given the lack of specific data for 2,2-dimethyl-3-morpholin-4-ylpropanal, any discussion of its potential biological activity is purely speculative. A logical first step in its biological characterization would be to perform a broad in-vitro screening against a panel of common drug targets.
Hypothetical Screening Workflow:
Caption: A hypothetical workflow for the initial biological screening of 2,2-dimethyl-3-morpholin-4-ylpropanal.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,2-dimethyl-3-morpholin-4-ylpropanal is classified with the following hazards:
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H314: Causes severe skin burns and eye damage.
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H317: May cause an allergic skin reaction.
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H318: Causes serious eye damage.
Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.
Conclusion and Future Directions
2,2-dimethyl-3-morpholin-4-ylpropanal is a chemical compound for which detailed biological data is currently lacking in the public domain. This technical guide has provided a summary of its known chemical and physical properties and has proposed a viable synthetic route. The presence of the morpholine moiety suggests that this compound could be of interest for further biological investigation. Future research should focus on its synthesis and purification, followed by a comprehensive biological screening to elucidate any potential pharmacological activity. Subsequent studies could then delve into its mechanism of action and its effects on specific signaling pathways.
